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Key Drug Interaction Mechanisms & Management

The active moiety, isavuconazole, is a sensitive substrate of CYP3A4 and a moderate inhibitor of

CYP3A4 [1]. It also acts as a mild inhibitor of P-glycoprotein (P-gp) and organic cation transporter 2

(OCT2) [1]. This dual role is the primary source of its drug-drug interactions (DDIs).

The following table summarizes the core management strategies for major interaction types:

Interaction
Type

Concomitant Drug
Examples

Effect & Clinical
Relevance

Management
Recommendation

Strong
CYP3A4
Inhibitors [1]
[2]

Ketoconazole, high-
dose ritonavir (400

mg q12h) [1]

>5-fold increase in
isavuconazole exposure

[1]; significantly increased
plasma concentration [1]

Contraindicated.
Concomitant use should be

avoided [1].

Strong
CYP3A4
Inducers [1] [2]

Rifampin,
carbamazepine, St.

John's wort, long-
acting barbiturates [1]

Up to 97% decrease in
isavuconazole exposure

[1] [2]; significant
reduction in plasma

concentration [1]

Contraindicated.
Concomitant use should be

avoided [1].
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Interaction
Type

Concomitant Drug
Examples

Effect & Clinical
Relevance

Management
Recommendation

Other Enzyme
Inducers [2]

Flucloxacillin,

phenobarbital [2]

Significantly decreased

isavuconazole
concentrations, as shown

in case reports [2]

Avoid or use with extreme
caution. Closely monitor
isavuconazole levels and

efficacy.

CYP3A4
Substrates [1]
[3]

Sirolimus, tacrolimus,

cyclosporine [3]

Increased exposure of the

concomitant drug (e.g.,
Tacrolimus AUC increased

by 125%, Sirolimus by
84%) [3]

Use with caution. Monitor

drug concentrations of the co-
administered substrate and

adjust its dose as needed [1].

Drugs with
Narrow
Therapeutic
Index [1]

Vincristine [1] Isavuconazole may cause
a less than 2-fold increase

in vincristine exposure,
increasing adverse

reaction risk [1]

Avoid concomitant use in
pediatric and adult patients

[1].

Experimental Protocols for DDI Assessment

For researchers designing studies to evaluate these interactions, the following methodologies from phase 1

clinical trials can serve as a reference.

Protocol for Assessing Isavuconazole's Impact on Other Drugs
(e.g., Immunosuppressants)

This design evaluates the effect of steady-state isavuconazole on the pharmacokinetics of a single dose of a

concomitant drug [3].

Study Population: Healthy adult subjects [3].
Design:

Day 1: Administer a single oral dose of the investigational drug (e.g., Tacrolimus 5 mg) [3].
Washout Period: A washout period follows (e.g., 10 days for Cyclosporine) [3].
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Isavuconazole Dosing (Loading & Maintenance): Subjects receive an oral loading dose of

isavuconazole (200 mg three times daily on Days 11 and 12), followed by a once-daily
maintenance dose (200 mg from Day 13 onward) [3].

Day 15 (During Maintenance): A second single dose of the investigational drug is co-
administered with isavuconazole [3].

PK Sampling: Intensive blood sampling for PK analysis of the investigational drug is performed on
both Day 1 (alone) and Day 15 (with isavuconazole) to calculate AUC, C~max~, and other

parameters [3]. Isavuconazole levels are also monitored to ensure steady-state has been achieved
[3].

This workflow can be visualized as follows:
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Protocol for Assessing Impact of Other Drugs on Isavuconazole

This design evaluates the effect of a concomitant drug on the steady-state pharmacokinetics of

isavuconazole.
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Study Population: Healthy adult subjects.

Design:
Isavuconazole Lead-in: Subjects receive isavuconazole alone (200 mg three times daily for 2

days, then 200 mg once daily) to reach steady-state [2].
Baseline PK: Pharmacokinetic parameters for isavuconazole are established (e.g., on Day 14)

[2].
Coadministration Phase: The interacting drug (e.g., Rifampin 600 mg daily) is administered

for a period sufficient to exert its full enzymatic effect (e.g., 25 days of induction) [2].
Interaction PK: A dose of isavuconazole is administered with the interacting drug, and PK

sampling is repeated to compare against baseline [2].

Technical Support FAQs

Q1: What is the clinical evidence for interactions not classified as "contraindicated"? Case reports

provide strong evidence for clinically significant interactions with non-CYP3A4 drugs. For instance,

coadministration with flucloxacillin led to a substantial drop in isavuconazole trough levels (as low as 0.37

mg/L), requiring dose escalation to achieve therapeutic concentrations [2]. Similar decreases have been

observed with phenobarbital [2].

Q2: Are single-dose DDI studies sufficient for assessing isavuconazole interactions? No. Recent reviews

highlight that single-dose interaction studies may be unreliable because they do not provide sufficient time

for enzyme induction or inhibition to reach a stable state [2]. The duration of combination therapy is a

critical factor in modulating the magnitude of DDIs.

Q3: What is the role of Therapeutic Drug Monitoring (TDM) in managing interactions? Although not

universally mandated, TDM is highly recommended for patients on long-term combination therapy. The

target therapeutic trough concentration range for isavuconazole is suggested to be 2–5 mg/L [2]. TDM is

crucial for optimizing dosing regimens when interacting drugs must be used concomitantly.

Q4: Does isavuconazole affect gastric pH or absorption? No. Studies indicate that isavuconazole

absorption is not affected by food or drugs that alter stomach pH [1]. This simplifies its oral administration in

patients taking acid-reducing therapies.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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